N-(3-methoxyphenyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
Description
2-(1-ISOPROPYL-1H-INDOL-3-YL)-N-(3-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-(1-propan-2-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)22-13-15(18-9-4-5-10-19(18)22)11-20(23)21-16-7-6-8-17(12-16)24-3/h4-10,12-14H,11H2,1-3H3,(H,21,23) |
InChI Key |
XUMLDTQYTJKJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ISOPROPYL-1H-INDOL-3-YL)-N-(3-METHOXYPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Acylation: The final step involves the acylation of the indole derivative with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-ISOPROPYL-1H-INDOL-3-YL)-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-METHYL-1H-INDOL-3-YL)-N-(3-METHOXYPHENYL)ACETAMIDE
- 2-(1-ETHYL-1H-INDOL-3-YL)-N-(3-METHOXYPHENYL)ACETAMIDE
- 2-(1-PROPYL-1H-INDOL-3-YL)-N-(3-METHOXYPHENYL)ACETAMIDE
Uniqueness
2-(1-ISOPROPYL-1H-INDOL-3-YL)-N-(3-METHOXYPHENYL)ACETAMIDE is unique due to the presence of the isopropyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric and electronic effects, which influence the compound’s reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
